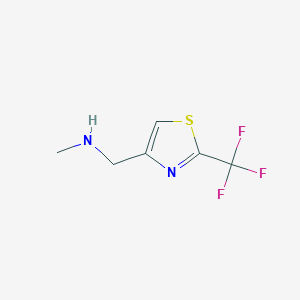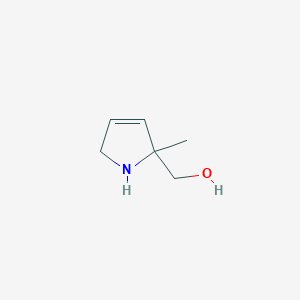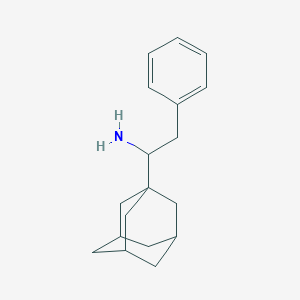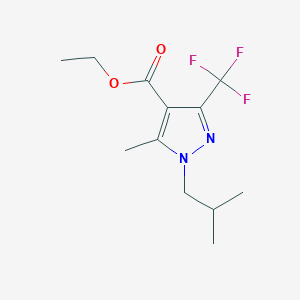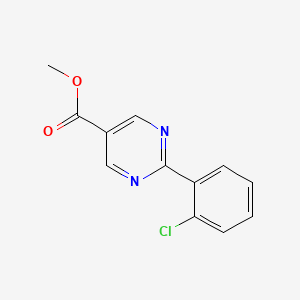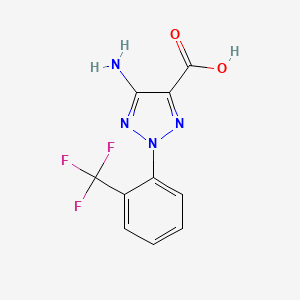
5-(Amino(phenyl)methyl)-N-benzyl-3-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(氨基(苯基)甲基)-N-苄基-3-甲基吡啶-2-胺是一种复杂的含杂环胺类有机化合物。该化合物以吡啶环上取代的氨基、苯基和苄基基团为特征。
准备方法
合成路线和反应条件
5-(氨基(苯基)甲基)-N-苄基-3-甲基吡啶-2-胺的合成通常涉及多步有机反应。一种常见的方法包括在受控条件下使 3-甲基吡啶与苄胺缩合,然后通过一系列取代反应引入氨基(苯基)甲基。反应条件通常需要使用钯或铜等催化剂以及二氯甲烷或乙醇等溶剂来促进反应。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动系统的规模化合成。使用高通量筛选和优化反应参数可确保高效生产高纯度和高产率的化合物。工业方法还侧重于最大程度地减少浪费和提高合成过程的可持续性。
化学反应分析
反应类型
5-(氨基(苯基)甲基)-N-苄基-3-甲基吡啶-2-胺会发生各种类型的化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,从而形成相应的氧化物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以发生亲核取代反应,其中氨基或苯基被其他官能团取代。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 氯仿或二氯甲烷等卤代溶剂,使用钯碳等催化剂。
主要形成的产物
从这些反应中形成的主要产物包括各种取代的吡啶、苄基衍生物和氨基化合物,具体取决于所使用的特定反应条件和试剂。
科学研究应用
5-(氨基(苯基)甲基)-N-苄基-3-甲基吡啶-2-胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂的杂环化合物的构建块。
生物学: 研究其作为生物化学探针的潜力,用于研究酶相互作用和细胞途径。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料以及作为合成染料和颜料的前体。
作用机制
5-(氨基(苯基)甲基)-N-苄基-3-甲基吡啶-2-胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以与酶的活性位点结合,抑制其活性或改变其功能。这种相互作用可以调节各种细胞途径,导致观察到的生物效应。所涉及的确切分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
5-氨基-3-甲基-1-苯基吡唑: 另一种具有相似结构特征的含杂环胺。
3-(氨基甲基)吡啶: 一个更简单的类似物,取代基较少。
N-苄基-3-甲基吡啶-2-胺: 缺少氨基(苯基)甲基。
独特性
5-(氨基(苯基)甲基)-N-苄基-3-甲基吡啶-2-胺的独特性在于其吡啶环上取代基的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C20H21N3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
5-[amino(phenyl)methyl]-N-benzyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C20H21N3/c1-15-12-18(19(21)17-10-6-3-7-11-17)14-23-20(15)22-13-16-8-4-2-5-9-16/h2-12,14,19H,13,21H2,1H3,(H,22,23) |
InChI 键 |
OXQAZRIHOANUQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=C2)C(C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


